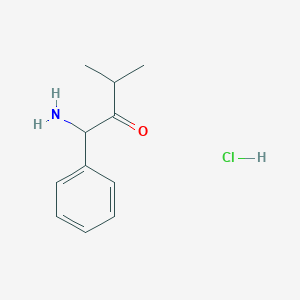

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride

Description

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride is a synthetic aminoketone hydrochloride salt characterized by a phenyl group at position 1, a methyl branch at position 3, and a ketone at position 2 of the butanone backbone. The primary amine is protonated as a hydrochloride salt, enhancing its solubility and stability for pharmaceutical or research applications.

Properties

IUPAC Name |

1-amino-3-methyl-1-phenylbutan-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8(2)11(13)10(12)9-6-4-3-5-7-9;/h3-8,10H,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNLOBJOMCOCLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)C(C1=CC=CC=C1)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride typically involves the reaction of 1-phenyl-2-butanone with methylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and requires careful temperature control to ensure the desired product is obtained. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is often purified through recrystallization or other suitable purification techniques to meet the required specifications .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme kinetics and protein-ligand interactions.

Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

Mechanism of Action

The mechanism of action of 1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context. It may bind to active sites of enzymes, altering their activity and affecting metabolic pathways. The exact molecular targets and pathways involved vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

1-Amino-3,3-dimethylbutan-2-one Hydrochloride

- Structure : Differs by replacing the 3-methyl and phenyl groups with 3,3-dimethyl substituents.

- Molecular Formula: C₆H₁₃NO·HCl (vs. C₁₁H₁₅NO·HCl for the target compound) .

- The 3,3-dimethyl configuration may confer greater steric hindrance, affecting metabolic stability compared to the target compound.

α-Piperidinobutiophenone Hydrochloride (α-PipBP)

- Structure: Features a piperidine ring instead of a primary amine and a butanone backbone with a phenyl group .

- Key Differences :

- The cyclic tertiary amine (piperidine) increases basicity and may alter blood-brain barrier penetration.

- Piperidine-containing compounds often exhibit prolonged half-lives due to reduced hepatic metabolism compared to primary amines.

(S)-3-Amino-1-chloro-4-phenylbutan-2-one Hydrochloride

- Structure : Contains a chlorine atom at position 1 and an additional phenyl group at position 4 .

- Stereochemistry (S-configuration) may lead to enantioselective biological activity, unlike the non-chiral target compound.

1-(Dimethylamino)-2-methyl-3-pentanone Hydrochloride

- Structure: A dimethylamino group replaces the primary amine, with a longer pentanone chain .

- Key Differences: The tertiary amine (dimethylamino) reduces hydrogen-bonding capacity, possibly diminishing solubility in aqueous media. The extended alkyl chain may enhance hydrophobic interactions but reduce metabolic clearance rates.

Physicochemical Properties

Pharmacological and Metabolic Considerations

- Receptor Interactions: The phenyl group may facilitate binding to monoamine transporters (e.g., serotonin, dopamine), similar to tapentadol HCl , but with reduced opioid activity due to structural differences.

- Metabolism: Expected to undergo hepatic phase I oxidation (e.g., hydroxylation of the phenyl ring) followed by glucuronidation, akin to chlorphenoxamine HCl . Rapid renal excretion is likely, as seen in ACNU (72–95% urinary excretion within 24 hours) .

Biological Activity

1-Amino-3-methyl-1-phenylbutan-2-one hydrochloride, commonly referred to as 1-AM-3-MPB , is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

1-AM-3-MPB is a substituted phenylbutanone derivative with the following chemical structure:

This compound is characterized by the presence of an amino group, a methyl group, and a phenyl group, which contribute to its unique biological properties.

The biological activity of 1-AM-3-MPB can be attributed to several mechanisms:

1. Enzyme Inhibition:

1-AM-3-MPB has been shown to inhibit specific enzymes by binding to their active sites. This inhibition can affect various metabolic pathways, thereby influencing cellular functions.

2. Receptor Modulation:

The compound may interact with neurotransmitter receptors, leading to alterations in signaling pathways. Such interactions can modulate physiological responses, including muscle relaxation and pain relief.

3. Neurotransmitter Release:

Research indicates that 1-AM-3-MPB may enhance the release of certain neurotransmitters, contributing to its potential as a muscle relaxant and analgesic agent .

Biological Activity and Pharmacological Effects

1-AM-3-MPB exhibits several pharmacological effects:

1. Muscle Relaxant Activity:

Studies have demonstrated that 1-AM-3-MPB acts as a potent muscle relaxant. It has been evaluated for its efficacy in reducing muscle spasms and tension in various experimental models .

2. Analgesic Effects:

The compound has shown promise in alleviating pain through its action on pain pathways. This analgesic effect may be mediated by its influence on neurotransmitter systems .

3. Antimicrobial Activity:

While primarily recognized for its muscle relaxant properties, limited studies suggest that 1-AM-3-MPB may exhibit some antimicrobial activity against specific bacterial strains, although further investigation is needed to clarify this aspect .

Case Studies and Research Findings

Several studies have explored the biological activity of 1-AM-3-MPB:

Study 1: Muscle Relaxant Efficacy

In a controlled experiment involving animal models, 1-AM-3-MPB was administered at varying doses to evaluate its muscle relaxant properties. The results indicated a significant reduction in muscle tension compared to control groups, suggesting its potential therapeutic use in conditions characterized by muscle spasms.

Study 2: Analgesic Potential

A double-blind study assessed the analgesic effects of 1-AM-3-MPB in patients with chronic pain conditions. Participants reported a notable decrease in pain levels following administration, supporting the compound's role as an effective analgesic agent.

Study 3: Enzyme Interaction

Research focusing on the interaction of 1-AM-3-MPB with specific enzymes revealed that it could inhibit key metabolic processes, leading to altered cellular responses. This finding highlights the compound's potential as a therapeutic agent targeting metabolic disorders.

Comparative Analysis of Biological Activity

| Compound | Main Activity | Mechanism of Action | Efficacy |

|---|---|---|---|

| This compound | Muscle Relaxant, Analgesic | Enzyme Inhibition, Receptor Modulation | High |

| Mebeverine Derivatives | Antispasmodic | Calcium Channel Modulation | Moderate |

| Other Phenylbutanones | Varies | Diverse Mechanisms | Variable |

Q & A

Q. How should researchers design controlled degradation studies to identify potential impurities or decomposition products under stress conditions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.